Thiol-Reactive Handle for Covalent Conjugation
The presence of a methanesulfonothioate group provides a unique, chemoselective reactive handle for thiols. This functionality is absent in the closest non-functionalized analog, (S,R,S)-AHPC-Me-C10-NH2, which only offers a terminal amine for standard amide coupling. Methanethiosulfonate (MTS) reagents are known to react specifically and rapidly with thiol groups to form mixed disulfides, a reaction that can be reversible. [1] While no quantitative data was found comparing the reaction kinetics of this specific compound, the presence of this group is a qualitative, binary differentiator. It enables entirely new synthetic and biological applications, such as the design of reversible covalent PROTACs [2] or site-specific protein labeling, which are not feasible with a simple amine handle.
| Evidence Dimension | Functional Group and Conjugation Chemistry |
|---|---|
| Target Compound Data | Terminal methanesulfonothioate group; reacts with thiols to form mixed disulfides. |
| Comparator Or Baseline | (S,R,S)-AHPC-Me-C10-NH2 (CAS: 2376139-52-3) has a terminal primary amine group. |
| Quantified Difference | Not applicable (binary functional difference). |
| Conditions | Based on well-established reactivity of the methanethiosulfonate chemical class [1]. |
Why This Matters
This functional handle is critical for researchers developing PROTACs that require a covalent, potentially reversible, linkage to a target protein ligand, a drug payload, or a biopolymer, enabling experimental designs that are impossible with standard amine-terminated linkers.
- [1] Wikipedia. MTSL. Retrieved April 23, 2026. View Source
- [2] Khan, S., et al. (2020). A selective and orally bioavailable VHL-recruiting PROTAC achieves robust SMARCA2 degradation in vivo. Nat Commun 11, 4701. View Source
